5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole
Description
5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole is a pyrazole derivative characterized by a methyl group at the 5-position and a perfluorinated 1-propoxyethyl chain at the 3-position of the pyrazole ring. The perfluoro(1-propoxyethyl) substituent introduces strong electron-withdrawing properties due to the electronegativity of fluorine atoms, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F11N2O/c1-3-2-4(22-21-3)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h2H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIZRURLNRWOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F11N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole typically involves the reaction of 5-methylpyrazole with perfluoro(1-propoxyethyl) iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The perfluoroalkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole involves its interaction with specific molecular targets and pathways. The perfluoroalkyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Impact of Substituent Position on Herbicidal Activity
Fluorinated Substituents and Electronic Effects
Fluorinated groups enhance resistance to oxidative degradation and improve membrane permeability. Key comparisons include:
- Compound 150b (): A 3-(4-trifluoromethylphenyl) group contributes to anti-inflammatory activity (% edema inhibition = 35.9) and COX-2 selectivity (SI > 189) .
- 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (): The trifluoromethyl group at position 3 enhances lipophilicity and stability, though its shorter chain lacks the perfluoroalkyl ether linkage seen in the target compound .
Functional Group Modifications and Activity Trends
- Electron-Withdrawing vs. Electron-Donating Groups: shows that para-electron-withdrawing groups (e.g., -F, -Cl) on phenyl rings improve antiviral activity in pyrazole amides (e.g., compound 3p: para-F, highest activity) .
- Amide vs. Ether Linkages : Penflufen (a commercial fungicide in ) uses a pyrazolecarboxamide scaffold, whereas the target compound’s ether-linked perfluoro chain may alter binding kinetics or solubility .
Toxicity and Environmental Considerations
- Acute Toxicity : Pyrazole sulfonates like 150a () show low acute toxicity (LD₅₀ > 2000 mg/kg in mice), suggesting fluorinated pyrazoles may have favorable safety profiles in pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
